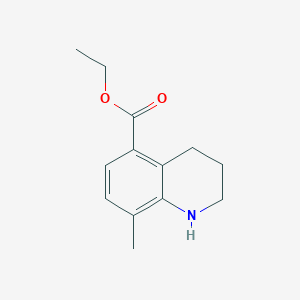
2,4-Dimethyl-3-phenylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-3-phenylpentanoic acid: 3,4-Dimethyl-3-phenylpentanoic acid ) has the chemical formula C13H18O2 . It falls under the class of carboxylic acids and is characterized by its unique structure, which includes both aromatic and aliphatic moieties .
Méthodes De Préparation
Synthetic Routes:
Friedel-Crafts Acylation: This method involves the acylation of benzene using an acid chloride. In the case of 2,4-dimethyl-3-phenylpentanoic acid, benzene reacts with 2,4-dimethylpentanoyl chloride.
Alkylation and Oxidation: Alkylation of benzene with 2,4-dimethylpentene followed by oxidation yields the desired compound.
Industrial Production:
Industrial production methods typically involve large-scale synthesis using the above routes. These methods ensure efficient yield and purity.
Analyse Des Réactions Chimiques
2,4-Dimethyl-3-phenylpentanoic acid undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and Lewis acids (e.g., aluminum chloride).
Applications De Recherche Scientifique
Medicine: This compound has been investigated for its potential as an anti-inflammatory agent due to its structural similarity to certain nonsteroidal anti-inflammatory drugs (NSAIDs).
Chemistry: It serves as a building block in organic synthesis.
Industry: Used in the production of specialty chemicals.
Mécanisme D'action
The exact mechanism of action is not fully elucidated. it likely interacts with specific molecular targets or pathways involved in inflammation or pain modulation.
Comparaison Avec Des Composés Similaires
While 2,4-Dimethyl-3-phenylpentanoic acid is unique due to its specific substitution pattern, similar compounds include:
3,4-Dimethylpentanoic acid: (a positional isomer) .
2,2-Dimethyl-4-pentenoic acid: (structurally related) .
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2,4-dimethyl-3-phenylpentanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)12(10(3)13(14)15)11-7-5-4-6-8-11/h4-10,12H,1-3H3,(H,14,15) |
Clé InChI |
SJHUGOLLVBMDFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC=C1)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


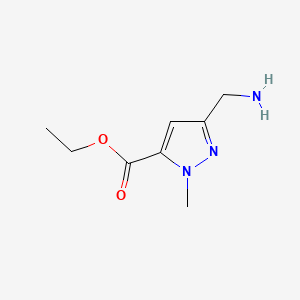


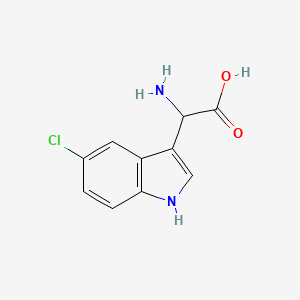
![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
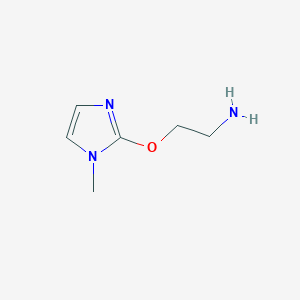
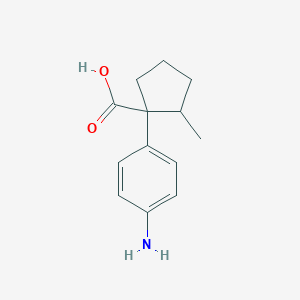
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B13539499.png)
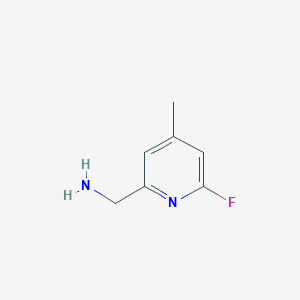
![(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13539511.png)



